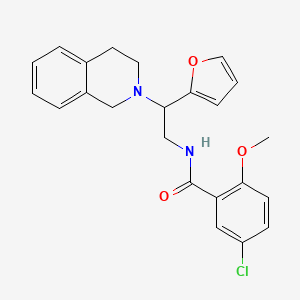
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide" is a complex chemical entity with potential significance in various scientific fields. Its structure combines elements from multiple aromatic rings and heterocycles, which may impart it with unique chemical and biological properties. In this article, we will delve into its synthesis, chemical behavior, applications, and more.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the core benzamide structure, followed by the introduction of chloro, methoxy, and furan substituents through sequential substitution reactions. Isoquinoline moieties can be incorporated via cyclization reactions. The reaction conditions often include specific solvents, temperatures, and catalysts that facilitate the desired transformations.
Industrial production methods: Scaling up to industrial production involves optimizing each step for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency. Purification processes like recrystallization or chromatography are essential for obtaining the final compound with high purity.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidative reactions, particularly on the furan and isoquinoline rings, leading to derivatives with altered electronic properties.
Reduction: Reduction reactions may target specific functional groups, potentially transforming nitro groups to amines or reducing double bonds within the structure.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, organometallic reagents
Major products formed:
Oxidized derivatives: Furan and isoquinoline oxidation products
Reduced derivatives: Amines, reduced furan rings
Substituted derivatives: Functionalized benzamides, isoquinolines with various substituents
Scientific Research Applications
Chemistry: This compound may serve as an intermediate in the synthesis of more complex molecules, useful in materials science and organic electronics due to its unique structural properties.
Biology: Potential bioactivity could be explored, possibly as an enzyme inhibitor or receptor ligand, given the presence of multiple functional groups that can interact with biological macromolecules.
Medicine: Research might focus on its pharmaceutical applications, particularly in drug design and development for diseases where multi-functional molecules are advantageous.
Industry: The compound could find use in creating specialized coatings or materials, benefiting from its diverse chemical reactivity and structural attributes.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide exerts its effects largely depends on its molecular targets. Possible interactions include:
Enzyme inhibition: Binding to active sites or allosteric sites on enzymes, altering their activity.
Receptor binding: Engaging with receptor proteins, potentially modulating signal transduction pathways.
Pathways involved: Detailed studies would elucidate specific biochemical pathways impacted, which may involve neurotransmission, metabolic regulation, or other critical biological processes.
Comparison with Similar Compounds
5-chloro-2-methoxy-N-phenylbenzamide
N-(2-furylmethyl)-5-chloro-2-methoxybenzamide
N-(2-(isoquinolin-2(1H)-yl)ethyl)-5-chloro-2-methoxybenzamide
This compound's uniqueness lies in its hybrid structure, combining diverse aromatic and heterocyclic components to create a molecule with broad scientific and industrial potential.
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-21-9-8-18(24)13-19(21)23(27)25-14-20(22-7-4-12-29-22)26-11-10-16-5-2-3-6-17(16)15-26/h2-9,12-13,20H,10-11,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPWFOLKCRAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2627987.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)
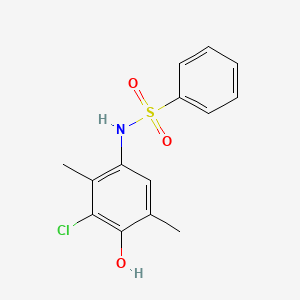

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2627996.png)
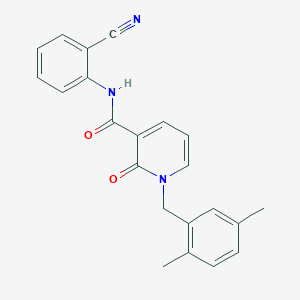
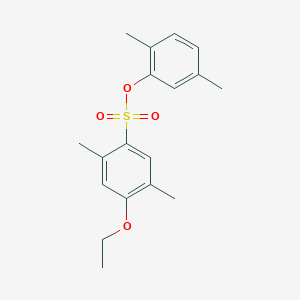
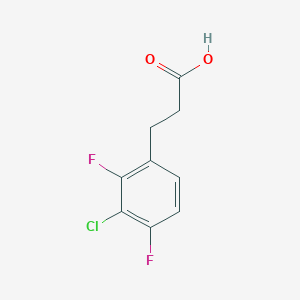

![1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B2628004.png)
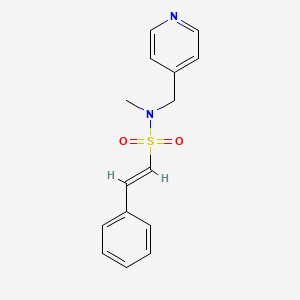
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)
